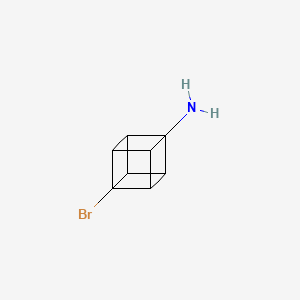
4-Bromocuban-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromocuban-1-amine: is an organic compound that features a bromine atom attached to the cubane structure, specifically at the fourth position, and an amine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromocuban-1-amine typically involves the bromination of cubane followed by amination. One common method includes the bromination of cubane using bromine or N-bromosuccinimide (NBS) under radical conditions to introduce the bromine atom at the desired position. The resulting 4-bromocubane is then subjected to nucleophilic substitution with ammonia or an amine source to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromocuban-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro or nitroso derivatives, or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products Formed:
Substitution Reactions: Hydroxylated or alkoxylated cubane derivatives.
Oxidation Reactions: Nitro or nitroso cubane derivatives.
Reduction Reactions: Secondary or tertiary amines.
Coupling Reactions: Complex cubane-based structures with various functional groups.
Scientific Research Applications
Chemistry: 4-Bromocuban-1-amine is used as a building block in the synthesis of more complex organic molecules. Its unique cubane structure makes it a valuable intermediate in the development of novel materials and pharmaceuticals.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in drug design and development, particularly for its ability to interact with biological targets in unique ways due to its strained structure.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as high-energy density materials and polymers with unique mechanical properties.
Mechanism of Action
The mechanism by which 4-Bromocuban-1-amine exerts its effects is largely dependent on its interactions with molecular targets The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, while the bromine atom can participate in halogen bonding
Comparison with Similar Compounds
4-Bromobutan-1-amine: A simpler analogue with a linear structure.
4-Bromoaniline: An aromatic analogue with different electronic properties.
Cubane-1,4-diamine: A cubane derivative with two amine groups.
Uniqueness: 4-Bromocuban-1-amine stands out due to its cubane structure, which imparts unique steric and electronic properties. This makes it a valuable compound for studying the effects of molecular strain and for developing novel materials and pharmaceuticals with enhanced performance.
Properties
Molecular Formula |
C8H8BrN |
|---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
4-bromocuban-1-amine |
InChI |
InChI=1S/C8H8BrN/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10/h1-6H,10H2 |
InChI Key |
LTVTVHBSYCYPPP-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12985613.png)
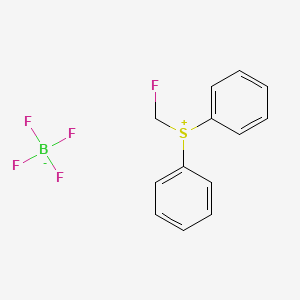
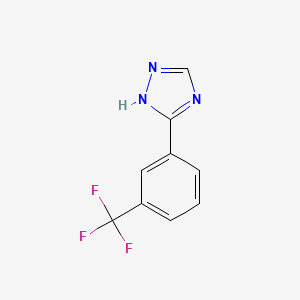
![1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine](/img/structure/B12985630.png)
![tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate](/img/structure/B12985636.png)
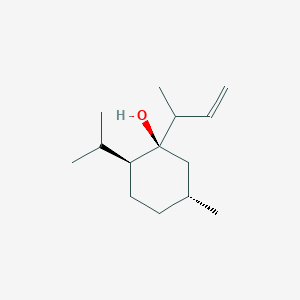

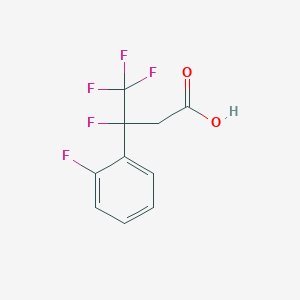
![Rel-(1R,3R,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12985650.png)

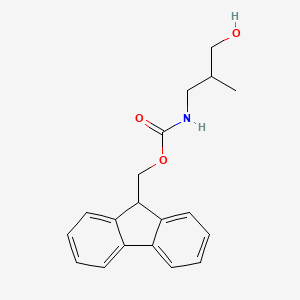
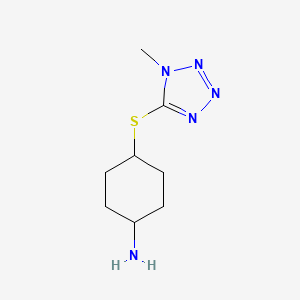
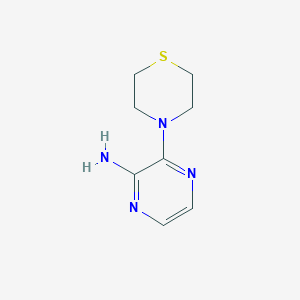
![2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B12985692.png)
